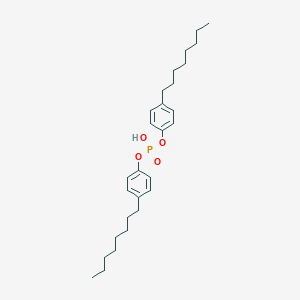

Bis(4-octylphenyl) hydrogen phosphate

Overview

Description

“Bis(4-octylphenyl) hydrogen phosphate” is a chemical compound with the molecular formula C28H43O4P . It has an average mass of 474.612 Da and a monoisotopic mass of 474.289886 Da . It is also known by other names such as “Bis(4-octylphenyl)hydrogenphosphat” in German and “Hydrogénophosphate de bis(4-octylphényle)” in French .

Physical And Chemical Properties Analysis

“Bis(4-octylphenyl) hydrogen phosphate” has a molecular weight of 474.612381 . Other physical and chemical properties such as boiling point, density, and pKa could not be found in the available resources .Scientific Research Applications

Bis(acyloxymethyl)phenyl phosphates, which are closely related to Bis(4-octylphenyl) hydrogen phosphate, have shown good stability in various aqueous buffers, hog liver esterase, and mice plasma. This suggests potential applications in bioreversible phosphate protective groups (Srivastva & Farquhar, 1984).

Binuclear organotin compounds in solvent polymeric membranes can act as carriers for phosphate ions, potentially making them a promising class of anion carriers. This application could be relevant to Bis(4-octylphenyl) hydrogen phosphate (Liu et al., 1997).

DiOHP-plasticized PANI, a derivative, can be used to produce conducting films with excellent mechanical properties by hot pressing at 80-140°C (Pron et al., 1993).

Incorporation of saturated aliphatic dicarboxylate ions into octacalcium bis(hydrogenphosphate) tetrakis(phosphate) pentahydrate leads to an expansion in the basal spacing, providing a structural model for incorporation (Monma, 1984).

Bis(N,N′-morpholido)-[(N′′-morpholido)-carboxamido] phosphate, similar in structure, has a non-symmetric unit cell and a protonation constant of 8.65, making it a candidate for a novel antibacterial agent (Gubina et al., 1999).

Safety And Hazards

Future Directions

properties

IUPAC Name |

bis(4-octylphenyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H43O4P/c1-3-5-7-9-11-13-15-25-17-21-27(22-18-25)31-33(29,30)32-28-23-19-26(20-24-28)16-14-12-10-8-6-4-2/h17-24H,3-16H2,1-2H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXFVJOQBWDBOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H43O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-octylphenyl) hydrogen phosphate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

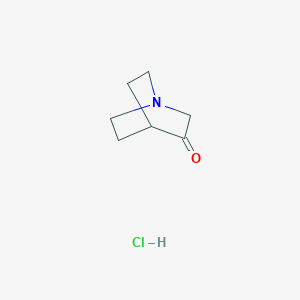

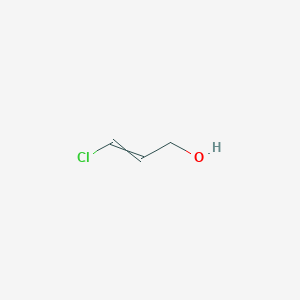

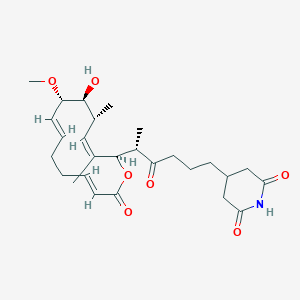

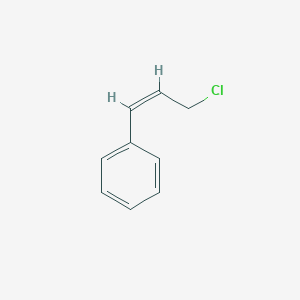

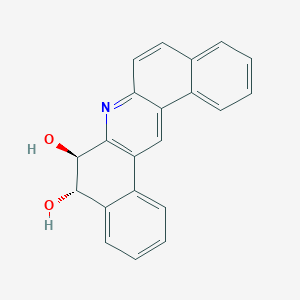

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid](/img/structure/B49481.png)